Home > Products > Building Blocks P5699 > N-[(5-Ethyl-1,3,4-oxadiazol-2-YL)methyl]ethanamine
N-[(5-Ethyl-1,3,4-oxadiazol-2-YL)methyl]ethanamine - 915924-40-2

N-[(5-Ethyl-1,3,4-oxadiazol-2-YL)methyl]ethanamine

Catalog Number: EVT-1705747
CAS Number: 915924-40-2
Molecular Formula: C7H13N3O
Molecular Weight: 155.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N‐(5‐(Alkylthio)‐1,3,4‐oxadiazol‐2‐yl)methyl)benzamides (6a–i)

  • Compound Description: This series of compounds features an alkylthio group at the 5-position of the 1,3,4-oxadiazole ring and a benzamide substituent on the methylene linker. These compounds were synthesized and evaluated as alkaline phosphatase inhibitors. Notably, compound 6i demonstrated potent inhibitory activity with an IC50 value of 0.420 μM. []
  • Relevance: While these compounds share the core 1,3,4-oxadiazole structure with N-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine, they differ in their substituents at the 5-position and the nature of the group attached to the methylene bridge. The presence of the alkylthio and benzamide groups in 6a-i significantly alters their pharmacological profile, targeting alkaline phosphatase, unlike the target compound. []

N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives (5a-h)

  • Compound Description: These derivatives feature a 2,4-dichlorophenyl group at the 5-position of the 1,3,4-oxadiazole ring. They were synthesized and investigated for their in vitro anticancer activity against cervical, liver, and breast cancer cell lines. []

N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine

  • Compound Description: This series features a pyridin-2-amine group attached to the methylene linker of the 1,3,4-oxadiazole scaffold. These compounds were synthesized and evaluated for their antimicrobial and anticancer activities. []
  • Relevance: These compounds share the core 1,3,4-oxadiazole structure and a methylene linker with N-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine. The variation lies in the substituent at the 5-position of the oxadiazole ring (aryl/alkyl groups) and the presence of the pyridin-2-amine group instead of ethanamine in the target compound. This structural variation suggests potentially different biological profiles. []

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

  • Compound Description: This compound is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor. It exhibited potent anti-inflammatory activity in vitro and in vivo while demonstrating a lower emetogenic potential compared to other PDE4 inhibitors. []

2,6-Difluoro-N-(2’-methyl-3’-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1’-biphenyl]-4-yl)benzamide

  • Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. It demonstrated efficacy in preclinical models of rheumatoid arthritis and displayed a favorable safety profile, leading to its selection as a clinical candidate. []
  • Relevance: Although this compound features a 1,3,4-oxadiazole ring, like N-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine, it incorporates a distinct biphenyl system and a 2,6-difluorobenzamide moiety. These structural variations contribute to its specific interaction with CRAC channels, unlike the target compound. []
Overview

N-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine is a heterocyclic compound characterized by the presence of an oxadiazole ring. This compound, with the chemical formula C7_7H13_{13}N3_3O and a molecular weight of 155.2 g/mol, has garnered attention in various fields such as medicinal chemistry and materials science due to its unique chemical and biological properties. The oxadiazole moiety contributes to its potential applications in drug development and agrochemicals .

Source and Classification

This compound falls under the category of oxadiazoles, which are five-membered heterocycles containing nitrogen and oxygen atoms. Oxadiazoles are known for their diverse biological activities, including antimicrobial and anticancer properties. N-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine is classified as a small organic molecule with potential applications in proteomics research and as a chemical probe in biological studies .

Synthesis Analysis

Methods

The synthesis of N-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine typically involves several key steps:

  1. Formation of Ethyl 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)acetate: This is achieved by reacting ethyl hydrazinecarboxylate with ethyl chloroacetate or ethyl bromoacetate under reflux conditions in a suitable solvent such as ethanol or acetonitrile.
  2. Cyclization: The intermediate undergoes cyclization to form the oxadiazole ring. This step may involve the use of bases like potassium carbonate to facilitate the reaction.
  3. Hydrolysis and Decarboxylation: Following cyclization, hydrolysis is performed to yield the final product, which may be further purified through recrystallization or chromatography techniques .

Technical Details

The reaction conditions typically require elevated temperatures and controlled environments to optimize yield and purity. Advanced techniques such as microwave-assisted synthesis may also be employed to enhance efficiency .

Molecular Structure Analysis

Structure

The molecular structure of N-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine features a five-membered oxadiazole ring attached to an ethanamine side chain. The specific arrangement of atoms contributes to its distinct chemical behavior.

Data

The compound's structural data includes:

  • Molecular Formula: C7_7H13_{13}N3_3O
  • Molecular Weight: 155.2 g/mol
  • CAS Number: 915924-40-2
    These characteristics are crucial for understanding its reactivity and interactions in various chemical environments .
Chemical Reactions Analysis

Types of Reactions

N-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine can undergo several chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form oxadiazole derivatives.
  2. Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
  3. Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides .

Common Reagents and Conditions

For oxidation reactions, potassium permanganate is often used under acidic conditions. Reduction typically occurs in methanol or ethanol using sodium borohydride, while substitution reactions require bases such as triethylamine.

Mechanism of Action

The mechanism of action for N-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine involves its interaction with specific biological targets. In medicinal applications, it may inhibit enzymes like thymidylate synthase and histone deacetylase, disrupting DNA synthesis and cell proliferation processes. This action underscores its potential use in cancer therapy and other therapeutic areas .

Physical and Chemical Properties Analysis

Physical Properties

N-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine is expected to have the following physical properties:

  • Appearance: Typically exists as a solid or crystalline substance.

Chemical Properties

Chemical properties include:

  • Solubility: Soluble in polar organic solvents like ethanol.

These properties are essential for determining the compound's behavior in various applications and formulations .

Applications

N-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine has several scientific uses:

  1. Medicinal Chemistry: It serves as a potential lead compound for developing new drugs targeting specific diseases.
  2. Agrochemicals: Its biological activity may be harnessed for developing pesticides or herbicides.
  3. Materials Science: The unique properties of the oxadiazole ring make it suitable for applications in polymer chemistry and material development .
Introduction to 1,3,4-Oxadiazole Derivatives in Medicinal Chemistry

Historical Evolution of 1,3,4-Oxadiazole-Based Bioactive Compounds

The exploration of 1,3,4-oxadiazoles—five-membered heterocyclic rings containing one oxygen and two nitrogen atoms—as pharmacophores began in earnest in the mid-20th century. Initial synthetic efforts focused on their utility as bioisosteric replacements for ester and amide functionalities, capitalizing on their metabolic stability and hydrogen-bonding capabilities [2] [7]. A significant milestone occurred in the 1960s with the development of furazolidone, an antibacterial nitrofuran-containing oxadiazole, though its clinical use was later limited by toxicity concerns [6] [9]. The 1990s marked a turning point with the discovery of tiodazosin and nesapidil, antihypertensive agents leveraging the oxadiazole core for α-adrenergic receptor antagonism [7] [10].

The 21st century witnessed transformative clinical successes:

  • Raltegravir (FDA-approved 2007), an HIV integrase inhibitor featuring a 1,3,4-oxadiazole-2-one scaffold, demonstrated the moiety’s capacity for targeted antiviral action [7] [10].
  • Zibotentan (Phase III trials for prostate cancer), a selective endothelin-A receptor antagonist, highlighted the ring’s applicability in oncology via high-affinity protein binding [6] [9].

Table 1: Key Milestones in 1,3,4-Oxadiazole Drug Development

YearCompoundTherapeutic AreaSignificance
1960sFurazolidoneAntibacterialEarly clinical proof-of-concept
1990sTiodazosinAntihypertensiveValidated α-adrenergic receptor targeting
2007RaltegravirAntiretroviral (HIV)First FDA-approved oxadiazole-based drug
2010sZibotentanOncology (Prostate cancer)Demonstrated anti-angiogenic potential in solid tumors

Theoretical frameworks evolved from empirical screening to rational drug design, accelerated by computational advances. Quantitative Structure-Activity Relationship (QSAR) models identified that electron-donating substituents (e.g., alkyl groups) at the oxadiazole 5-position enhanced antibacterial potency by modulating electron density across the ring [1] [8]. Molecular docking studies further revealed that 2,5-disubstituted variants engage target proteins (e.g., peptide deformylase in bacteria) through:

  • Hydrophobic interactions with lipophilic substituents
  • Hydrogen bonding via ring nitrogen atoms
  • π-π stacking with aromatic amino acid residues [1] [4]

Role of Ethyl-Substituted Oxadiazoles in Modern Drug Discovery

Ethyl-substituted 1,3,4-oxadiazoles represent a strategically optimized subclass, balancing lipophilicity, steric bulk, and electronic effects. The ethyl group (–CH₂CH₃) at the C5 position enhances membrane permeability compared to smaller methyl or larger propyl analogs, as quantified by Log P increases of 0.5–1.2 units in standardized assays [2] [6]. This modification directly addresses a key limitation of early oxadiazole drugs: poor tissue penetration.

Table 2: Physicochemical Properties of Ethyl vs. Non-Ethyl Oxadiazoles

Substituent at C5Avg. Log PSolubility (mg/mL)Protein Binding (%)Primary Therapeutic Application
Methyl1.80.4565–75Antiviral
Ethyl2.30.3870–85Antibacterial/Anticancer
Phenyl3.10.1285–95Anti-inflammatory

Ethyl derivatives exhibit distinct structure-activity relationship (SAR) advantages:

  • Antibacterial Agents: 5-Ethyl-2-thioether-oxadiazoles show 4–8-fold greater potency against Staphylococcus aureus than methyl analogs (MIC = 0.78 μg/mL vs. 3.125 μg/mL), attributed to optimized van der Waals interactions with hydrophobic enzyme pockets [1] [8].
  • Anticancer Applications: Ethyl-substituted oxadiazoles conjugated to benzimidazole (e.g., compound 20b from [2]) inhibit β-glucuronidase 24× more effectively than standard inhibitors (IC₅₀ = 2 μM), disrupting tumor-associated glycosylation pathways [2] [4].
  • Kinase Inhibition: In EGFR-targeted therapies, ethyl groups improve hydrophobic contact with Leu718 and Val702 residues, increasing binding affinity by ~40% over unsubstituted variants in silico [10].

Synthetic accessibility underpins their utility. Ethyl-acetate-mediated Fischer esterification followed by hydrazide formation and cyclodehydration with POCl₃ provides efficient, scalable routes to 5-ethyl-oxadiazoles. Recent innovations include microwave-assisted cyclization, reducing reaction times from hours to minutes [7] [10].

N-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine exemplifies this subclass, integrating:

  • A 5-ethyl-oxadiazole core for metabolic stability and lipophilicity
  • A N-ethylaminomethyl side chain at C2, enabling hydrogen bond donation/acceptanceWhile direct biological data on this specific compound is emerging, its structural framework aligns with validated pharmacophores targeting bacterial peptide deformylase and tyrosine kinases [1] [10].

Properties

CAS Number

915924-40-2

Product Name

N-[(5-Ethyl-1,3,4-oxadiazol-2-YL)methyl]ethanamine

IUPAC Name

N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine

Molecular Formula

C7H13N3O

Molecular Weight

155.2 g/mol

InChI

InChI=1S/C7H13N3O/c1-3-6-9-10-7(11-6)5-8-4-2/h8H,3-5H2,1-2H3

InChI Key

QLNBHJBPDCQEQQ-UHFFFAOYSA-N

SMILES

CCC1=NN=C(O1)CNCC

Canonical SMILES

CCC1=NN=C(O1)CNCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.